N-(3-Clorofenil)-cianamida

Descripción general

Descripción

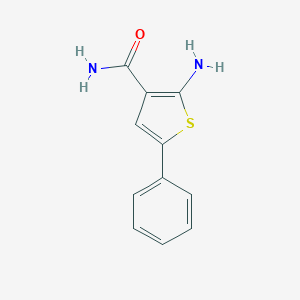

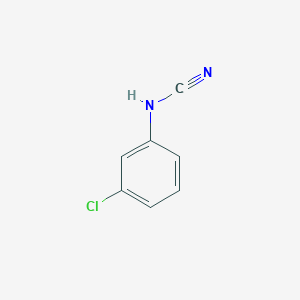

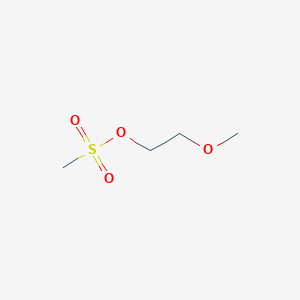

3-Chlorophenylcyanamide: is an organic compound with the molecular formula C7H5ClN2 It is a derivative of phenylcyanamide, where a chlorine atom is substituted at the third position of the phenyl ring

Aplicaciones Científicas De Investigación

3-Chlorophenylcyanamide has diverse applications in scientific research:

Mecanismo De Acción

Target of Action

Related compounds such as carbonyl cyanide m-chlorophenyl hydrazone (cccp) are known to inhibit oxidative phosphorylation .

Mode of Action

Cccp, a related compound, acts as a nitrile, hydrazone, and protonophore . It causes an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain .

Biochemical Pathways

Cccp disrupts the electron transport chain, affecting the mitochondrial function .

Result of Action

Cccp, a related compound, causes the gradual destruction of living cells and death of the organism .

Análisis Bioquímico

Biochemical Properties

3-Chlorophenylcyanamide plays a role in biochemical reactions, particularly in the synthesis of novel N-Aryl N’-Hydroxyguanidines used as NO-donors

Molecular Mechanism

The molecular mechanism of 3-Chlorophenylcyanamide is complex and not fully understood. It is known that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Chlorophenylcyanamide can be synthesized through the desulfurization of 3-chlorophenylthiourea. The process involves the reaction of 3-chlorophenylthiourea with lead acetate in an aqueous solution of potassium hydroxide at elevated temperatures. The reaction mixture is then acidified to precipitate the product .

Industrial Production Methods: While specific industrial production methods for 3-chlorophenylcyanamide are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The desulfurization method mentioned above can be adapted for industrial-scale production with appropriate modifications to the reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions: 3-Chlorophenylcyanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.

Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or other nucleophiles can be used.

Cycloaddition Reactions: Reagents like sodium azide and catalysts such as ZrOCl2 can be employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed:

Substitution Reactions: Products include substituted phenylcyanamides.

Cycloaddition Reactions: Products include tetrazoles and other heterocycles.

Reduction Reactions: Products include primary amines.

Comparación Con Compuestos Similares

Phenylcyanamide: The parent compound without the chlorine substitution.

2-Chlorophenylcyanamide: A similar compound with the chlorine atom at the second position.

4-Chlorophenylcyanamide: A similar compound with the chlorine atom at the fourth position.

Comparison:

Propiedades

IUPAC Name |

(3-chlorophenyl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-2-1-3-7(4-6)10-5-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMFSSNEAKEHAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the coordination behavior of 3-chlorophenylcyanamide with metal ions?

A1: Research indicates that 3-chlorophenylcyanamide acts as a monoanionic ligand, coordinating to metal ions through its terminal nitrogen atom. [, ] For instance, in complexes with zinc(II) and ruthenium(II), 3-chlorophenylcyanamide coordinates in an end-on fashion, forming stable complexes. [, ] This coordination mode is supported by infrared spectroscopy, which shows a characteristic band for the N=C=N stretching vibration around 2100-2180 cm-1. [, ]

Q2: How does the presence of the chlorine atom in 3-chlorophenylcyanamide influence its electronic properties within a metal complex?

A2: Density functional theory (DFT) calculations on ruthenium(III) complexes suggest that the chlorine atom in 3-chlorophenylcyanamide influences its electronic properties, impacting its ability to donate electron density to the metal center. [] While 3-chlorophenylcyanamide demonstrates some non-innocent character, implying partial oxidation upon metal oxidation, the extent is less pronounced compared to the pentachlorophenylcyanamide analogue. [] This suggests that the electron-withdrawing chlorine atom, to some degree, modulates the ligand's electron-donating capability.

Q3: Are there any studies investigating the electrochemical behavior of 3-chlorophenylcyanamide in metal complexes?

A3: Yes, cyclic voltammetry studies on zinc(II) complexes with 3-chlorophenylcyanamide reveal irreversible oxidation peaks at positive potentials, attributed to the sequential oxidation of the two 3-chlorophenylcyanamide ligands. [] This indicates that the electrochemical properties of the complex are significantly influenced by the redox behavior of the coordinated 3-chlorophenylcyanamide ligands.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Imidazo[1,2-a]pyridin-3-yl-4-[1,2,3,4-tetrahydro-2-(1-piperidinylcarbonyl)pyrrolo[3,2,1-jk][1,4]benzodiazepin-7-yl]-1H-pyrrole-2,5-dione](/img/structure/B41134.png)

![(+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol](/img/structure/B41137.png)